molecular formula C14H16N2O2 B1310030 (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 51894-47-4

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B1310030
CAS No.: 51894-47-4
M. Wt: 244.29 g/mol
InChI Key: NRENHSAYZLBLGR-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with dimethyl and o-tolyl groups, along with an acetic acid moiety

Preparation Methods

The synthesis of (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by subsequent functional group modifications to introduce the acetic acid moiety. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a potential lead compound for the development of new drugs or therapeutic agents.

    Medicine: Research into the medicinal properties of this compound may reveal its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can be compared with other similar compounds, such as:

    (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid: This compound has a phenyl group instead of an o-tolyl group, which may result in different chemical and biological properties.

    (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-6-4-5-7-13(9)16-11(3)12(8-14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENHSAYZLBLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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